3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Molecular Structure and Receptor Interaction
- Adenosine Receptor Antagonism : Research on similar structures to 3-Benzyl-8-(2-Hydroxyphenyl)-1,6,7-Trimethyl-1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, specifically 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, has shown potent and selective antagonism to the A3 adenosine receptor. These molecules, containing a xanthine core, have been modified at various positions to improve potency and hydrophilicity (Baraldi et al., 2008).
Synthesis and Chemical Properties
- Antiviral Activity : Imidazo[1,2-a]-s-triazine nucleosides, related to the structure of the queried compound, have been synthesized and displayed moderate activity against rhinovirus at non-toxic levels (Kim et al., 1978).
- Synthesis of Derivatives : The synthesis of new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives has been explored, yielding compounds with potent and selective antagonistic activity towards A3 adenosine receptors (Baraldi et al., 2005).
Potential Pharmacological Applications
- Antidepressant Agents : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been evaluated for their potential as antidepressant agents, with some compounds showing promising results in preliminary pharmacological studies (Zagórska et al., 2016).
- Phosphodiesterase 4 Inhibition : Studies have also examined 1-benzylxanthines, closely related to the queried compound, for their inhibitory activities on phosphodiesterase 4 (PDE4), identifying compounds with selective and potent PDE4 inhibitory activity (Suzuki et al., 2006).
Crystal Structure Analysis
- X-Ray Analysis : X-ray structural analysis of compounds similar to this compound has been conducted to understand their molecular geometry and stability, which is vital for potential drug design (Karczmarzyk et al., 1995).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Properties
IUPAC Name |
2-benzyl-6-(2-hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-14-15(2)28-19-20(24-22(28)27(14)17-11-7-8-12-18(17)29)25(3)23(31)26(21(19)30)13-16-9-5-4-6-10-16/h4-12,29H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSSLICYPFFKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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